1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone
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Overview
Description
1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone is a chemical compound with the molecular formula C8H6F3NO3 It is characterized by the presence of a nitro group, a trifluoromethyl group, and a pyridine ring
Preparation Methods
The synthesis of 1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-trifluoromethyl-5-bromopyridine.
Reaction Conditions: The bromopyridine is reacted with sec-butyllithium in diethyl ether at -78°C.
Industrial Production: Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone can be compared with other similar compounds:
Similar Compounds: Compounds like 1-[6-(trifluoromethyl)pyridin-3-yl]ethanone and 5-acetyl-2-(trifluoromethyl)pyridine share structural similarities.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H5F3N2O3 |
---|---|
Molecular Weight |
234.13 g/mol |
IUPAC Name |
1-[6-nitro-4-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H5F3N2O3/c1-4(14)6-2-5(8(9,10)11)3-7(12-6)13(15)16/h2-3H,1H3 |
InChI Key |
HJVZCHDUHJWUHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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